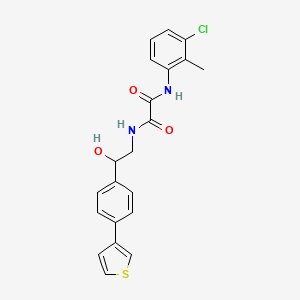

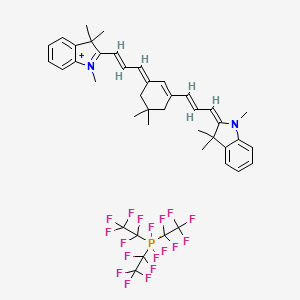

N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a type of benzamide , which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Benzamides are used in a wide range of applications, from the synthesis of other organic compounds to potential therapeutic uses .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides can undergo a variety of reactions. For example, they can react with Grignard reagents to form ketones, and they can be reduced to amines .Wissenschaftliche Forschungsanwendungen

Optically Active Binuclear Diorganotin Compounds

Research on optically active binuclear diorganotin compounds derived from an oxalamide suggests applications in the synthesis of complex organometallic frameworks with potential utility in catalysis and material science (V. Jiménez‐Pérez et al., 2006). These compounds exhibit unique structural properties, including planar pentacyclic frameworks and intramolecular hydrogen bonding, which could inform the design and synthesis of novel materials.

Novel Synthetic Approaches for Di- and Mono-Oxalamides

The development of novel one-pot synthetic approaches for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates the versatility of oxalamide chemistry in producing a wide range of derivatives (V. Mamedov et al., 2016). This methodology could potentially be applied to the synthesis and modification of the compound , offering pathways to explore its chemical reactivity and potential applications.

Promotion of Antiferromagnetic Exchange in Copper(II) Complexes

Research into the promotion of antiferromagnetic exchange interactions in multinuclear copper(II) complexes via fused oxamato/oxamidato ligands highlights the potential of oxalamide derivatives in the field of molecular magnetism (Saddam Weheabby et al., 2018). The findings suggest applications in designing new magnetic materials with tailored properties.

Synthesis and Antimicrobial Evaluation of Thiophene Derivatives

The synthesis and antimicrobial evaluation of tetra-substituted thiophene derivatives reveal the bioactive potential of thiophene-containing compounds (Pravinkumar N. Sable et al., 2014). Given the structural similarity, exploring the antimicrobial properties of the compound could be a fruitful area of research.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3S/c1-13-17(22)3-2-4-18(13)24-21(27)20(26)23-11-19(25)15-7-5-14(6-8-15)16-9-10-28-12-16/h2-10,12,19,25H,11H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDJKWQVAQUZSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2639831.png)

![4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzamide](/img/structure/B2639833.png)

![ethyl 2-((7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)-2-methylpropanoate](/img/structure/B2639837.png)

![3-(3,4-dimethoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639842.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2639845.png)

![N-butyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2639846.png)

![(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid](/img/structure/B2639850.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2639853.png)